4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 77640-21-2
VCID: VC0015819
InChI: InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Molecular Formula: C18H25NO12
Molecular Weight: 447.393

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside

CAS No.: 77640-21-2

Cat. No.: VC0015819

Molecular Formula: C18H25NO12

Molecular Weight: 447.393

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside - 77640-21-2

Specification

CAS No. 77640-21-2
Molecular Formula C18H25NO12
Molecular Weight 447.393
IUPAC Name (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1
Standard InChI Key FMNXEBSKDAQHBI-PRQUWTJASA-N
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O

Introduction

Chemical Structure and Identification

4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside is identified by the CAS Registry Number 77640-21-2. It is a complex glycoside consisting of a 4-nitrophenyl group attached to a disaccharide composed of fucose and galactose units .

Molecular Properties

The compound possesses the following key molecular characteristics:

PropertyValue
Molecular FormulaC18H25NO12
Molecular Weight447.393 g/mol
IUPAC Name(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
InChIInChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)N+[O-])CO)O)O)O)O)O
Storage Temperature-20°C (recommended)

The structure consists of a β-D-galactopyranoside core with a 4-nitrophenyl group at the anomeric position and a β-L-fucopyranosyl unit attached at the 2-position of the galactose ring . This particular arrangement is crucial for its function as a substrate for specific glycosidases.

Synthesis and Preparation

The synthesis of 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside involves complex carbohydrate chemistry, requiring multiple steps to achieve the desired stereochemistry and linkages between the sugar moieties.

Synthetic Approach

The typical synthesis pathway includes:

  • Protection of hydroxyl groups on the galactose and fucose starting materials

  • Selective glycosylation to form the β-1,2 linkage between the fucose and galactose units

  • Attachment of the 4-nitrophenyl group at the anomeric position of galactose

  • Careful deprotection of the hydroxyl groups to yield the final product

This multi-step process requires precise control of reaction conditions to ensure the correct stereochemistry at all glycosidic linkages. The β-configuration at the anomeric centers is particularly important for the compound's biological activity and specificity as an enzyme substrate.

Applications in Biochemical Assays

4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside serves as a high-quality chromogenic substrate specifically designed for enzyme activity detection, particularly α-fucosidases .

Principle of Detection

The compound functions based on the following principle:

  • α-Fucosidases catalyze the hydrolysis of the glycosidic bond between the fucose and galactose moieties

  • This hydrolysis releases 4-nitrophenol, which exhibits a distinct yellow color in alkaline conditions

  • The released 4-nitrophenol can be quantitatively measured by spectrophotometry at a specific wavelength

  • The intensity of the color is directly proportional to enzyme activity

This colorimetric detection method allows for convenient comparative analysis and identification of enzyme levels in various samples, making it valuable for research and diagnostic applications .

Specificity for α-Fucosidases

The compound's structure makes it particularly suitable for assaying α-fucosidases. These enzymes recognize and cleave the α-L-fucosidic linkages, with specificity determined by the arrangement of hydroxyl groups in the fucose unit and the nature of the linkage to the galactose unit .

Research Applications

4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside has been utilized in various research contexts, particularly in studies involving glycosidases and carbohydrate metabolism.

Enzyme Structure-Function Studies

The compound has been employed in research investigating the catalytic mechanisms of glycosidases. For instance, it was utilized in studies comparing hydrolysis and transglycosylation reactions catalyzed by various enzymes, including those from thermophilic organisms like Thermus thermophilus .

QM/MM Calculations of Enzyme Reactions

Researchers have used quantum mechanics/molecular mechanics (QM/MM) calculations to study the detailed mechanism of glycosylation, hydrolysis, and transglycosylation steps with this compound as a substrate. These computational approaches have provided insights into the energy profiles of these reactions and the role of specific residues in the enzyme active site .

In one study, the energy profile of the first step of hydrolysis was predicted by QM/MM calculations for related fucosylated compounds, advancing our understanding of the catalytic mechanisms of these enzymes .

Biological Significance

The significance of 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside extends beyond its use as a laboratory tool, reflecting the importance of fucosylated compounds in biological systems.

Relevance to Fucose Metabolism

Fucosylated compounds are abundantly present in nature and are associated with many biological processes. α-L-fucosidases, which act on substrates like 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside, play roles in various physiological and pathological conditions .

Applications in Disease Research

The ability to measure α-fucosidase activity using this compound aids in researching diseases where these enzymes play significant roles, including:

  • Cancer - altered fucosylation patterns are observed in various malignancies

  • Lysosomal storage disorders - deficiencies in α-fucosidase lead to fucosidosis

  • Inflammatory conditions - where changes in glycan structures may contribute to pathology

Comparison with Related Compounds

To better understand the specificity and applications of 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside, it's useful to compare it with related chromogenic substrates.

CompoundStructurePrimary ApplicationDetection Method
4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranosideFucose-β(1→2)-Galactose-β-pNPα-Fucosidase assayColorimetric
4-Nitrophenyl β-D-galactopyranosideGalactose-β-pNPβ-Galactosidase assayColorimetric
4-Nitrophenyl α-L-fucopyranosideFucose-α-pNPα-Fucosidase assay (different specificity)Colorimetric

These structural variations allow for specific targeting of different glycosidases, enabling researchers to selectively measure the activity of particular enzymes in complex biological samples .

ParameterSpecification
Purity≥95% (typically determined by TLC or HPLC)
FormPowder
ApplicationFor research use only
StorageRecommended at -20°C
SolubilityWater-soluble
QuantityApproximate Price Range (EUR)
500 μg178.00 - 331.00
1 mg282.00 - 371.00
2 mg537.00 - 595.00
5 mg1,186.00
10 mg2,057.00

These prices reflect the specialized nature of the compound and the complexity of its synthesis .

Research Findings and Mechanisms

Research utilizing 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside has contributed to our understanding of enzyme mechanisms and substrate specificity in glycobiology.

Hydrolysis Mechanism

The mechanism of hydrolysis catalyzed by α-fucosidases typically involves:

  • Binding of the substrate in the enzyme active site

  • Nucleophilic attack on the anomeric carbon of the fucose unit

  • Formation of a glycosyl-enzyme intermediate

  • Hydrolysis of this intermediate by a water molecule

  • Release of the products (free fucose and the remaining galactosyl-nitrophenol portion)

Studies have shown that specific amino acid residues in the enzyme active site, such as aspartic acid and glutamic acid, play crucial roles in this catalytic process, acting as acid/base catalysts or nucleophiles .

Transglycosylation Studies

Beyond simple hydrolysis, 4-Nitrophenyl 2-O-(β-L-fucopyranosyl)-β-D-galactopyranoside has been used to study transglycosylation reactions, where the glycosyl unit is transferred to an acceptor other than water. These studies have revealed that:

  • The ratio of transglycosylation to hydrolysis (T/H) depends on specific residues in the enzyme active site

  • Mutations in these residues can alter this ratio, potentially enhancing the synthesis of novel glycosides

  • The properties of the deglycosylation transition state are key determinants for the T/H partition

Such findings have implications for the enzymatic synthesis of bioactive glycosides and the development of enzyme variants with enhanced synthetic capabilities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator